molecular formula C16H15BrN2O3 B2961976 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide CAS No. 2034255-78-0

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide

Cat. No.: B2961976
CAS No.: 2034255-78-0
M. Wt: 363.211
InChI Key: PMRZARZAPQTAJO-UHFFFAOYSA-N
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Description

This compound features a 5-bromo-substituted furan-2-carboxamide core linked to a 2-hydroxyethylamine moiety bearing a 1-methylindol-5-yl group.

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-19-7-6-10-8-11(2-3-12(10)19)13(20)9-18-16(21)14-4-5-15(17)22-14/h2-8,13,20H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRZARZAPQTAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A bromine atom at the 5-position of the indole ring.
  • A furan-2-carboxamide moiety, which contributes to its biological activity.
  • A hydroxyethyl side chain that may enhance solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives related to this compound. While specific data on 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide is limited, related compounds in the indole and furan classes have shown promising results against several cancer cell lines.

Case Study: Indole Derivatives

A study demonstrated that indole derivatives exhibit significant cytotoxicity against multiple cancer types, including:

  • Breast Cancer (MCF-7) : IC50 values ranged from 0.12 to 2.78 µM for structurally similar compounds, indicating potent activity against this cell line.
  • Leukemia (CEM-13 and U-937) : Some derivatives showed higher potency than standard chemotherapeutics like doxorubicin, suggesting a potential for developing new treatments based on these structures.

The mechanism by which these compounds exert their effects often involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.65Apoptosis induction
Compound BU-9370.12Cell cycle arrest
Compound CCEM-131.50Apoptosis induction

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that compounds with similar structures may possess antimicrobial activity. For instance, derivatives containing the furan ring have been evaluated for their effectiveness against various bacterial strains.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects associated with indole derivatives. These compounds may help mitigate oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases.

In Vivo Studies

In vivo studies involving animal models have shown that certain derivatives can significantly reduce tumor size without severe toxicity. This highlights the therapeutic potential of such compounds in clinical settings.

Molecular Docking Studies

Molecular docking studies have indicated strong interactions between the compound and various biological targets, suggesting a well-defined mechanism of action. For instance, binding affinities to specific receptors involved in apoptosis have been noted, which could explain observed biological activities.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Reference
Protein X-9.5Study 1
Protein Y-8.7Study 2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing key structural motifs with the target molecule: furan/indole carboxamides , substituted ethyl linkers , and halogenated or heterocyclic substituents .

Furan Carboxamides with Indole Derivatives
Compound Name Key Structural Features Pharmacological Activity/Properties Source
5-Bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide (Target) 5-bromo-furan, hydroxyethyl linker, 1-methylindole Not explicitly reported; inferred potential for lipid modulation based on indole carboxamide analogs N/A
5-Bromo-N-(2,2,2-trichloro-1-((3-toluidinocarbothioyl)amino)ethyl)furan-2-carboxamide 5-bromo-furan, trichloroethyl-thiourea linker, 3-methylphenyl No activity reported; structural rigidity from trichloroethyl group may influence binding Patent data
5-Bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide 5-bromo-furan, thiourea linker, 2-methoxyphenyl Unreported activity; thiourea groups often enhance hydrogen bonding in receptor interactions Chemical DB
5-Bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]furan-2-carboxamide 5-bromo-furan, tetrazole-methyl linker, p-tolyl Tetrazole groups may improve metabolic stability compared to indole analogs Patent data

Key Observations :

  • 1-Methylindole vs. tetrazole/p-tolyl groups : Indole derivatives (e.g., in ) are associated with lipid-lowering activity, while tetrazole-containing compounds (e.g., ) may prioritize stability over potency .
Indole Carboxamides with Halogenation
Compound Name Key Structural Features Pharmacological Activity/Properties Source
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63b) 5-bromo-7-fluoroindole, N-methyl-N-phenyl carboxamide Synthesized but activity not detailed; fluorination may enhance bioavailability Patent data
5-Bromo-N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide Bromo-furan replaced by hydroxybenzamide, chloro-ethylindole Structural complexity may limit membrane permeability; no activity data Chemical DB

Key Observations :

  • Halogenation : Bromine at the furan/indole position (target compound) vs. fluorine () or chlorine () alters electronic properties and binding affinity.
  • N-Methyl/N-phenyl substituents () could reduce metabolic degradation compared to the target’s hydroxyethyl group .
Heterocyclic Hybrids
Compound Name Key Structural Features Pharmacological Activity/Properties Source
5-Bromo-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide Dual furan-oxadiazole core, phenyl linker Oxadiazole rings often improve ligand-receptor binding via π-π interactions; no activity data Patent data
5-Bromo-N-[(E)-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylideneamino]benzofuran-2-carboxamide Benzofuran instead of furan, morpholine-oxoethylindole Morpholine enhances solubility; benzofuran may increase lipophilicity Patent data

Key Observations :

  • The target’s furan-indole system is structurally simpler than benzofuran-morpholine hybrids (), which could affect both synthetic feasibility and target selectivity.
  • Oxadiazole-containing analogs () may offer stronger receptor binding but lack the hydroxyethyl group’s polarity .

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